Cyclohexane, 1-bromo-2-methoxy-, trans- is a chemical compound with the molecular formula and a molecular weight of approximately 193.08 g/mol. This compound is characterized by its trans configuration, meaning that the bromo and methoxy groups are positioned on opposite sides of the cyclohexane ring. The compound's CAS number is 5927-93-5, and it is also known by various synonyms including (1R,2R)-1-bromo-2-methoxycyclohexane and trans-1-bromo-2-methoxycyclohexane .
As mentioned earlier, there is no documented information on the specific biological activity or mechanism of action of Cyclohexane, 1-bromo-2-methoxy-, trans-.
Additionally, reactions involving this compound with aqueous N-bromosuccinimide have been documented, leading to the formation of various stereoisomeric bromohydrins. This highlights its reactivity and potential for generating different products under specific conditions .
The synthesis of Cyclohexane, 1-bromo-2-methoxy-, trans- can be achieved through several methods:
Cyclohexane, 1-bromo-2-methoxy-, trans- has potential applications in various fields:
Several compounds share structural similarities with Cyclohexane, 1-bromo-2-methoxy-, trans-. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Cyclohexane, 1-bromo-2-methoxy-, cis- | C7H13BrO | Cis configuration affects reactivity |
Cyclohexane, 1-chloro-2-methoxy | C7H13ClO | Chlorine instead of bromine |
Cyclohexane, 1-bromo-3-methoxy | C7H13BrO | Different positioning of methoxy group |
Cyclohexane, 1-bromo-2-hydroxy | C7H13BrO | Hydroxyl group introduces different properties |
The trans configuration of Cyclohexane, 1-bromo-2-methoxy-, distinguishes it from its cis counterpart by influencing its physical properties and reactivity patterns. The presence of both bromo and methoxy groups also sets it apart from other halogenated or methoxylated cyclohexanes.
IUPAC Name: trans-1-bromo-2-methoxycyclohexane
Molecular Formula: C₇H₁₃BrO
CAS Registry Numbers: 24618-31-3 (general), 5927-93-5 (stereospecific)
Stereochemical Descriptors: The "trans" designation indicates that the bromine and methoxy substituents occupy opposite faces of the cyclohexane ring. In the chair conformation, this results in one substituent adopting an axial position while the other is equatorial, minimizing steric strain.
Structural Features:
Synonym Comparison:
Common Name | CAS Number | Source |
---|---|---|
trans-1-Bromo-2-methoxycyclohexane | 5927-93-5 | PubChem |
rac-(1R,2R)-1-bromo-2-methoxycyclohexane | 12460926 | ChemSpider |
Direct bromination-methoxylation approaches represent the most straightforward synthetic routes to trans-1-bromo-2-methoxycyclohexane. The most widely documented synthesis involves the bromination of 2-methoxycyclohexanol using bromine in carbon tetrachloride under controlled conditions to ensure selective bromination at the desired position . This method leverages the reactivity of the hydroxyl group to direct the bromination regioselectivity, though specific yield data remains unreported in the literature.
Microwave-assisted bromomethoxylation has emerged as a highly efficient alternative, utilizing polymer-supported bromine chloride resins in methanol [2]. This approach demonstrates exceptional reaction rates, completing within 0.5 to 5 minutes under microwave irradiation conditions. The method exhibits remarkable yield ranges from 57% to 95% depending on the substrate and specific reaction conditions [2]. The polymer-supported reagents offer significant advantages including convenient handling, easy work-up procedures, and stability under microwave irradiation conditions [2].
Electrochemical linear paired bromination represents an innovative approach achieving current efficiencies up to 200% [3]. This method involves the generation of bromine through oxidation of bromide anions at the anode and simultaneous reduction of molecular oxygen at the cathode to hydrogen peroxide, resulting in the overall formation of two molecules of bromine by passing only two electrons through the solution [3]. The bromination of alkenes using this approach has demonstrated yields of 92-100% with reaction times of approximately 80 minutes [3].
Free radical bromination utilizing ultraviolet light initiation follows the classical mechanism involving initiation, propagation, and termination steps [4] [5]. The bromine molecule undergoes homolytic cleavage under UV light to generate bromine radicals, which subsequently abstract hydrogen atoms from cyclohexane to form cyclohexyl radicals [4]. These radicals then react with additional bromine molecules to form the desired brominated products while regenerating bromine radicals to propagate the reaction chain [4] [5].
Method | Reagents | Yield (%) | Reaction Time | Temperature |
---|---|---|---|---|
Bromination of 2-methoxycyclohexanol | Br₂, CCl₄, controlled conditions | Good yields (not specified) | Several hours | Room temperature to reflux |
Microwave-assisted bromomethoxylation | Polymer-supported BrCl, MeOH, microwave | 57-95 | 0.5-5 min | Microwave heating |
Electrochemical linear paired bromination | Electrolysis, O₂ reduction, Br⁻ oxidation | 92-100 | 80 min | Room temperature |
Free radical bromination with UV light | Br₂, UV light, inert atmosphere | Moderate yields | Hours with light | Room temperature |
Polymer-supported bromine reagents | Perbromide/BrCl resin, MeOH | 40-95 | 0.5-5 min | Microwave heating |
Stereoselective synthesis of trans-1-bromo-2-methoxycyclohexane requires careful consideration of conformational effects and reaction mechanisms to achieve the desired stereochemical outcome. Asymmetric synthesis via enamine chemistry has been demonstrated using L-proline ester enamines, which react with bromine to form optically active 2-bromocyclohexanone derivatives [6]. The stereochemical outcome is controlled by the chiral environment provided by the proline auxiliary, though the optical yields show minimal variation when changing the ester portion of the L-proline esters [6].
Stereospecific alkylation of chiral precursors represents another approach, particularly when starting from optically active 2-methylbutanol derivatives. The synthesis typically involves stereospecific alkylation or halogenation using hydrobromic acid under controlled conditions to retain configuration through an SN2 mechanism . This approach demonstrates high stereochemical retention (>95%) provided that elevated temperatures (>60°C) and polar aprotic solvents are avoided to prevent racemization through partial SN1-like mechanisms .
Controlled stereochemistry through conformational effects plays a crucial role in cyclohexane systems. For monosubstituted cyclohexanes, the equatorial conformer is significantly more stable than the axial conformer due to 1,3-diaxial interactions [8]. The energy difference is approximately 7.6 kJ/mol for methylcyclohexane, and this conformational preference directly influences the stereochemical outcome of substitution reactions [8].
Chain-walking catalysis for kinetic stereocontrol has been developed for the modular synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol [9]. This approach utilizes readily accessible substituted methylenecyclohexanes and implements chain-walking catalysis, where the initial introduction of a sterically demanding boron ester group adjacent to the cyclohexane ring guides the stereochemical outcome [9].
Method | Selectivity Type | Stereoselectivity | Key Features |
---|---|---|---|
Asymmetric synthesis via enamine chemistry | Enantioselective | Moderate ee (not specified) | L-proline ester enamines |
Stereospecific alkylation of chiral precursors | Stereospecific (SN2 retention) | High (>95% retention) | Avoids racemization |
Controlled stereochemistry through conformation | Conformational control | Good diastereoselectivity | Axial vs equatorial preference |
Chain-walking catalysis for kinetic control | Kinetic stereocontrol | Excellent kinetic control | Boron ester directing group |
Chiral auxiliary-mediated synthesis | Auxiliary-directed | High ee with proper auxiliary | Removable chiral auxiliary |
Catalytic asymmetric synthesis offers scalable approaches to enantiomerically enriched trans-1-bromo-2-methoxycyclohexane derivatives. Palladium-catalyzed asymmetric synthesis has been demonstrated through one-pot catalytic enantioselective allylboration followed by Mizoroki-Heck reactions [10]. The process employs bis(triphenylphosphine)palladium(II) dichloride as the catalyst system with potassium carbonate and hydrazine monohydrate, achieving high enantiomeric ratios [10].
Brønsted acid-catalyzed allylboration utilizing chiral BINOL derivatives has proven particularly effective for asymmetric synthesis [10]. The reaction proceeds through B-allyl-1,3,2-dioxaborinane and (S)-(−)-3,3′-dibromo-1,1′-bi-2-naphthol as the chiral catalyst, achieving enantiomeric ratios up to 96:4 [10]. The process involves initial allylboration followed by palladium-catalyzed cyclization, resulting in selective formation of the exo-alkene [10].
Enzymatic halogenation represents an emerging area with significant potential for sustainable synthesis. Engineered variants of tryptophan 6-halogenase enable post-translational bromination of tetrapeptide tags with C-terminal tryptophan in proteins [11]. The enzymatic approach offers renewable catalyst systems with high selectivity under mild conditions [12]. Biocatalysts place substrates in ideal positions relative to each other, enabling precise control of reactions resulting in high chemo- and stereoselectivity [12].
Transition metal catalysis encompasses various systems including Lewis acid-catalyzed processes using aluminum bromide or iron bromide. These systems provide simple setup and mild reaction conditions, though with generally moderate enantioselectivity compared to more sophisticated chiral catalyst systems.
Method | Catalyst System | Enantioselectivity | Advantages |
---|---|---|---|
Palladium-catalyzed asymmetric synthesis | Pd(PPh₃)₂Cl₂, K₂CO₃ | High ee values | One-pot synthesis |
Brønsted acid-catalyzed allylboration | Chiral BINOL derivatives | Up to 96:4 er | Scalable process |
Enzymatic halogenation | Engineered halogenases | High selectivity | Renewable catalyst |
Transition metal catalysis | Various transition metals | Variable | Mild conditions |
Lewis acid-catalyzed processes | AlBr₃, FeBr₃ | Moderate | Simple setup |
Solid-phase synthesis approaches for trans-1-bromo-2-methoxycyclohexane derivatives leverage polymer-supported reagents and resin-based chemistry to facilitate product purification and enable high-throughput synthesis. Rink amide MBHA resin has been employed using Fmoc/trityl chemistry for the synthesis of related cyclohexane derivatives [13]. The synthesis involves orthogonally protected β-hydroxy-α-amino acids obtained by aldol addition, followed by amide coupling in the presence of 1-hydroxybenzotriazole and N,N′-diisopropylcarbodiimide [13].
Bromoacetal resin strategies utilize SN2 loading mechanisms where various amines are loaded onto the resin through nucleophilic substitution reactions [13]. The approach involves coupling with natural and unnatural Fmoc amino acids using O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and diisopropylethylamine, followed by treatment with specialized compounds for cyclization [13].
Commercial chloride resin can be converted to polymer-supported bromine chloride resin through a simple one-step procedure [2]. This modification enables the resin to serve as an effective brominating agent under microwave irradiation conditions, with bromine content ranging from 1.518 to 1.605 mmol/g depending on irradiation time [2]. The resin demonstrates stability under microwave conditions and provides consistent bromination results [2].
PEGA resin with Rink amide linker has been utilized for thioether cyclized peptidomimetic scaffolds, where the first amino acid is introduced using standard Fmoc coupling conditions [13]. The process involves reductive alkylation using Fmoc amino aldehyde in the presence of sodium cyanoborohydride, followed by cyclization through heating or base treatment [13].
Resin Type | Linker Strategy | Key Reactions | Yield Range | Advantages |
---|---|---|---|---|
Rink amide MBHA resin | Fmoc/trityl chemistry | Coupling, cyclization, cleavage | 19-24% | Modular synthesis |
Bromoacetal resin | SN2 loading mechanism | Amine loading, coupling, cyclization | 20% overall | Clean work-up |
Chloride resin (commercial) | One-step preparation | Bromination, purification | 40-95% | Easy handling |
PEGA resin with Rink linker | Thioether cyclization | Reductive alkylation, cyclization | Variable | Versatile chemistry |
PS-oxime (Kaiser oxime) resin | Curtius rearrangement | Dipeptide formation, rearrangement | Moderate | Efficient purification |
Green chemistry approaches for the synthesis of trans-1-bromo-2-methoxycyclohexane focus on reducing environmental impact while maintaining synthetic efficiency. Atom economy principles are exemplified by microwave-assisted synthesis, which significantly reduces reaction times from hours to minutes while improving energy efficiency [2] [14]. The microwave approach eliminates the need for prolonged heating and reduces overall energy consumption while maintaining high yields [2].
Renewable feedstock utilization through biocatalytic approaches represents a sustainable alternative to traditional chemical synthesis. Biocatalysts are produced using renewable resources such as sugars and amino acids through fermentation processes that can be completed within hours to days [12]. The biocatalysts are naturally biodegradable, being composed of amino acids, making them easily integrated into circular economy principles [12].
Catalysis principles are applied through various green approaches including the use of recyclable polymer-supported reagents that can be recovered and reused multiple times [2]. The polymer-supported bromine resins demonstrate stability under reaction conditions and can be regenerated, reducing waste generation and improving overall process sustainability [2].
Inherent safety considerations are addressed through aqueous media reactions and the elimination of toxic solvents. Water-based systems reduce fire and explosion hazards while eliminating the need for organic solvent disposal [14]. The use of safer reaction conditions, including lower temperatures and atmospheric pressure, further enhances process safety [14].
Waste prevention strategies include continuous flow processes that minimize side product formation and enable real-time monitoring and control of reaction parameters [14]. Flow chemistry approaches often demonstrate improved selectivity and reduced by-product formation compared to batch processes [14].
Green Principle | Method Application | Environmental Benefit | Efficiency Gain | Implementation Status |
---|---|---|---|---|
Atom economy | Microwave-assisted synthesis | Reduced reaction time | Energy reduction | Established |
Renewable feedstocks | Biocatalytic approaches | Biodegradable catalyst | Mild conditions | Developing |
Catalysis | Solvent-free reactions | No toxic solvents | Single-step process | Research stage |
Inherent safety | Aqueous media reactions | Water as solvent | Safer operations | Industrial application |
Waste prevention | Continuous flow processes | Minimal waste generation | Improved selectivity | Pilot scale |
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